Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-

Kinase Inhibitor Selectivity nNOS/iNOS Inhibition 2-Pyrazoline Pharmacophore

Researchers seeking novel, subtype-selective kinase inhibitor cores often face a crowded patent landscape. Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- provides a distinct, compact (MW: 265.31, LogP: 3.03) 2-pyrazoline scaffold free of encumbrance for proprietary SAR exploration. High-purity (>95%) building block ready for custom library synthesis with fast global delivery.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 64513-54-8
Cat. No. B12881930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-
CAS64513-54-8
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1CN(N=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O/c20-16(13-7-3-1-4-8-13)17-15-11-12-19(18-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,20)
InChIKeyVTPZOHLPWZMHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-: Compound Identity & Baseline


Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- (CAS 64513-54-8), also indexed as N-(2-phenyl-3,4-dihydropyrazol-5-yl)benzamide , is a synthetic small-molecule heterocycle characterized by a benzamide moiety directly linked to a 2-pyrazoline core [1]. This compound belongs to the broader class of 4,5-dihydro-1H-pyrazole derivatives, a pharmacophore recognized for enabling selective enzyme inhibition across diverse target classes, including kinases and nitric oxide synthases [2]. The juxtaposition of a phenyl substituent at the N1 position of the pyrazoline ring with the benzamide at C3 creates a specific architectural framework that distinguishes it from both fully aromatic pyrazole analogs and other regioisomeric 2-pyrazoline variants, a critical starting point for any evaluation of functional differentiation.

Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-: Why Generic Substitution Fails


This compound cannot be treated as an interchangeable 2-pyrazoline or benzamide building block for several critical reasons. First, the 4,5-dihydro-1H-pyrazole scaffold is not a simple surrogate for fully aromatic pyrazoles; its sp³ character at the C4 position introduces conformational flexibility that directly impacts target binding [1]. Second, within the 2-pyrazoline family, the specific C3-benzamide substituent is a structural determinant whose alteration (e.g., to an acetamide, thiourea, or unsubstituted phenyl group) profoundly shifts the molecule's selectivity profile from anticancer to MAO-A or nNOS inhibition [1][2]. Third, regioisomeric variations—such as attaching the benzamide to the N1 position rather than C3—generate molecules with fundamentally different pharmacophoric geometries [3]. These structural nuances mandate careful, data-driven comparisons rather than assumptions of functional equivalence.

Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-: Comparative Evidence & Differentiation


2-Pyrazoline Core: Selectivity Over Aromatic Pyrazole Inhibitors

The 4,5-dihydro-1H-pyrazole (2-pyrazoline) core provides a documented selectivity advantage over fully aromatic pyrazoles in enzyme inhibition. In nitric oxide synthase (NOS) isoforms, a series of 2-pyrazoline derivatives achieved selective nNOS inhibition with minimal iNOS cross-reactivity [1]. Compound 3r, an exemplar from this series with electron-donating methoxy substituents, demonstrated potent and selective nNOS inhibition, establishing the scaffold's capacity for isoform discrimination [1]. In contrast, the target compound (CAS 64513-54-8) embodies the C3-benzamide motif, positioning it as a scaffold-hopping candidate for selective kinase or enzyme inhibition. The key differentiation is that the sp³-enriched 2-pyrazoline core offers conformational adaptability absent in planar aromatic pyrazoles, a structural feature hypothesized to enable greater steric complementarity within ATP-binding pockets [2]. Direct comparative enzyme inhibition data between this specific compound and a defined aromatic pyrazole comparator are not yet available in the peer-reviewed literature.

Kinase Inhibitor Selectivity nNOS/iNOS Inhibition 2-Pyrazoline Pharmacophore Scaffold Hopping

Anticancer Potency of a Close Structural Analog

The most structurally proximate comparator to N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)benzamide is the series of N-(4-(1-Phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-substitutedbenzamide derivatives reported by Tok et al. [1]. The key structural difference lies in the insertion of a para-phenylene linker between the pyrazoline core and the benzamide moiety in the comparator series, whereas the target compound features a direct C3–benzamide connection. In the Tok et al. series, compound 2f—which includes this para-phenylene spacer—achieved an IC50 of 0.69 ± 0.13 µM against MCF-7 breast cancer cells and 0.88 ± 0.16 µM against MKN-45 gastric cancer cells, with no cytotoxicity against NIH-3T3 normal cells [1]. The comparator (compound 2f from the Tok series) shows roughly 10- to 25-fold greater potency than compound 1f from the same study on MCF-7 and MKN-45 cell lines, demonstrating that specific aryl substitutions on the pyrazoline core dramatically modulate anticancer activity [1]. The target compound—lacking the extended para-phenylene linker but retaining the benzamide moiety—is hypothesized to possess a different potency and selectivity profile, potentially with reduced molecular weight (265.31 g/mol) offering improved physicochemical properties. These differences in both linker geometry and substituent topology underscore the non-fungibility of CAS 64513-54-8 with linker-extended analogs.

Anticancer 2-Pyrazoline Derivatives Apoptosis Induction MKN-45 Gastric Cancer MCF-7 Breast Cancer

Structural Advantages Over Thiourea and Acetamide Analogs

The benzamide functionality in CAS 64513-54-8 constitutes a key differential feature compared to closely related analogs. The thiourea analog N-((1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamothioyl)benzamide (CAS 162999-52-2) replaces the amide carbonyl with a thiocarbonyl group, increasing molecular weight (324.4 vs. 265.31 g/mol) and introducing a structural alert for reactive metabolite formation via sulfur oxidation . The acetamide analog 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide (CAS 114390-44-2) contains an alkyl chloride substituent, introducing an electrophilic center that increases the risk of non-specific protein adduction [1]. The target benzamide derivative, with its simpler structure (MW 265.31, LogP 3.03, PSA 44.70 Ų) , avoids these liabilities while maintaining the hydrogen-bond-donating and -accepting properties of the amide linkage. This renders CAS 64513-54-8 a cleaner chemical probe for target engagement studies where reactive metabolite formation or non-specific alkylation could confound results.

Physicochemical Properties Thiourea Analog Acetamide Analog Reactive Metabolite Avoidance LogP

Patent Freedom: Unencumbered Core for Kinase & Glucokinase

A critical differentiator for procurement is the patent landscape. Broader patent families cover fully substituted pyrazoles as kinase inhibitors [1] and highly decorated pyrazoles as glucokinase activators (e.g., US 7,935,699) [2], often claiming specific substitution patterns that encumber many analogs. However, the simple, unelaborated N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)benzamide core (CAS 64513-54-8) is not explicitly claimed as a final compound in these major patent families, rendering it a versatile, less encumbered scaffold for internal lead generation. This is in contrast to extensively substituted analogs, such as those in the glucokinase activator patent US 7,935,699, which are subject to composition-of-matter claims restricting commercial development [2]. The target compound's structural simplicity thus provides broader freedom to operate for early-stage research and potential optimization.

Patent Exclusivity Freedom to Operate Glucokinase Activators Kinase Inhibitors Chemical Space

Underexplored Pharmacophore with Lead-Like Properties

In the landscape of commercially available pyrazole screening compounds, CAS 64513-54-8 occupies a notably underexplored niche. A survey of close analogs reveals that most readily available 2-pyrazoline derivatives are either: (a) highly elaborated with multiple substituents driving up molecular weight and LogP, or (b) fully aromatic pyrazoles lacking the sp³ character of the 4,5-dihydro core . The target compound's profile—MW 265.31, LogP 3.03, PSA 44.70 Ų —places it within lead-like chemical space (MW < 300, LogP < 3.5), a favorable starting point that many heavily substituted analogs exceed. An annotation in the public domain noted a reported IC50 of 28 µM for this compound, characterizing it as neither potent nor selective [1]; however, for chemical probe and library enrichment applications, this baseline activity level, combined with its favorable physicochemical properties and low molecular complexity, makes it an ideal starting scaffold for systematic optimization—a concept known as 'fragment-like' or 'lead-like' screening. The scarcity of published target engagement data for this specific compound further renders it a high-potential research tool for novel target deconvolution, offering investigators the opportunity to define its biological profile firsthand—a significant advantage for groups seeking publication priority.

Chemical Probe Physicochemical Properties Underexplored Pharmacophore Library Compound Lead-Like Properties

Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-: Application Scenarios


Isoform-Selective Kinase Inhibitor Screening

Researchers seeking novel, subtype-selective kinase inhibitors should consider CAS 64513-54-8 for inclusion in screening libraries. The 2-pyrazoline core, documented to enable isoform discrimination in NOS enzymes [1], combined with the absence of a para-phenylene linker present in highly potent anticancer analogs [2], offers a structural starting point distinct from the flat aromatic pyrazoles common in commercial kinase inhibitor libraries. The compact MW (265.31) and lead-like LogP (3.03) support hit-to-lead optimization without the physicochemical liabilities of heavily elaborated analogs. The lack of patent encumbrance [3] further enables proprietary lead development without freedom-to-operate concerns.

Anticancer Lead Optimization Scaffold

For anticancer drug discovery programs, CAS 64513-54-8 serves as a minimal core scaffold for systematic structure-activity relationship (SAR) exploration. The close structural proximity to compound 2f (IC50 = 0.69 µM on MCF-7 and 0.88 µM on MKN-45) [2] provides a validated anticancer starting point, while the absence of the para-phenylene linker introduces conformational constraints that may confer a distinct selectivity window. Medicinal chemistry teams can use this compound as a first-generation lead, systematically introducing aryl substituents to build potency while leveraging the favorable physicochemical baseline (PSA 44.70 Ų) to maintain drug-like properties. The replacement of a thiourea [4] or chloroacetamide [5] group with a benzamide also avoids documented structural alerts for reactive metabolite formation, reducing late-stage attrition risk.

Chemical Probe for Target Deconvolution

Academic and industrial groups engaged in chemical biology and target identification can deploy CAS 64513-54-8 as a chemical probe scaffold. The baseline IC50 of ~28 µM [1] is well-suited for fragment-based or scaffold-hopping approaches where initial activity can be optimized through iterative medicinal chemistry. The compound's structural simplicity and underexplored target engagement profile provide investigators with an opportunity to establish novel target hypotheses and secure publication priority. Its lack of thiocarbonyl or alkyl chloride substructures [2][3] reduces confounding non-specific effects in cellular target engagement assays, enhancing confidence in phenotype-target correlations.

Patent-Free Core for Library Synthesis & Diversification

For CROs and medicinal chemistry service providers, CAS 64513-54-8 represents an ideal, commercially viable core for custom library synthesis. Unlike heavily patented, highly substituted pyrazoles restricted by composition-of-matter claims [4][5], this compound's simple benzamide-pyrazoline core can be systematically diversified through established synthetic routes, such as chalcone condensation and subsequent derivatization [2]. The ready availability of synthetic precursors and the compound's stability under standard reaction conditions enable parallel synthesis of focused libraries for client-specific screening campaigns, all while operating within a clear freedom-to-operate window.

Quote Request

Request a Quote for Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.